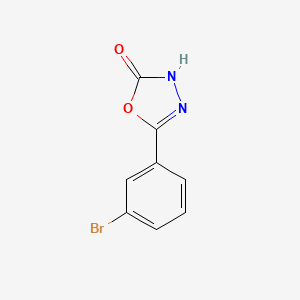
5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring.
Reaction Scheme:
- 3-Bromobenzohydrazide + Carbon disulfide + Potassium hydroxide → Intermediate
- Intermediate + Cyclization → this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea. Conditions typically involve heating in a polar solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are often used in the presence of ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the oxadiazole ring, such as oxadiazole N-oxides.
Cycloaddition Reactions: Products include fused ring systems with enhanced stability and unique electronic properties.
Scientific Research Applications
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and other biological macromolecules, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the bromine substituent, resulting in different reactivity and biological activity.
5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one: The bromine atom is positioned differently, affecting the compound’s electronic properties and reactivity.
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one: Substitution with chlorine instead of bromine leads to variations in chemical behavior and applications.
Uniqueness
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The combination of the oxadiazole ring and the bromophenyl group makes this compound particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSHDFGLFCEID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647777 |
Source


|
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873090-18-7 |
Source


|
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
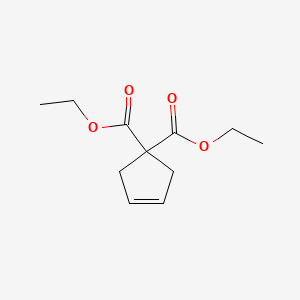

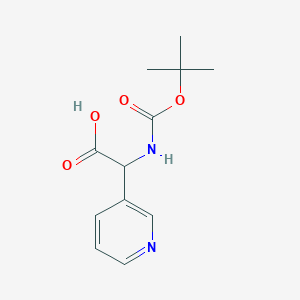
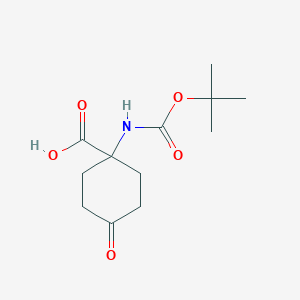

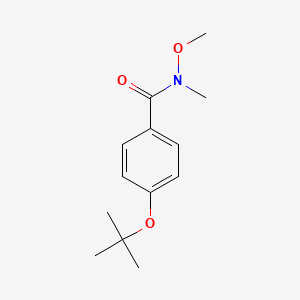
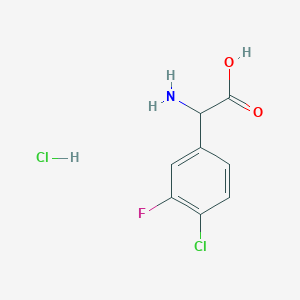
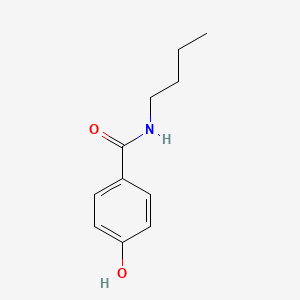
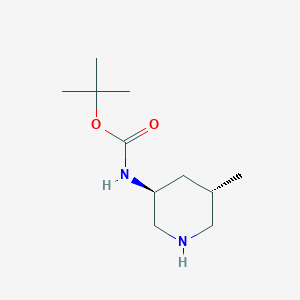
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
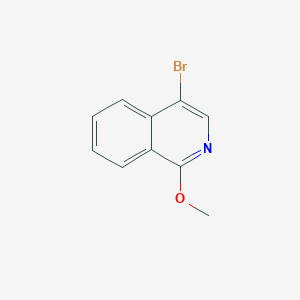

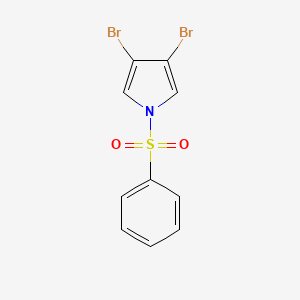
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
